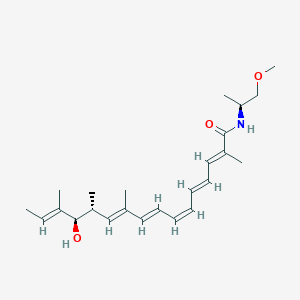

2'-O-Methylmyxalamide D

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H37NO3 |

|---|---|

Molecular Weight |

387.6 g/mol |

IUPAC Name |

(2E,4E,6Z,8E,10E,12R,13R,14E)-13-hydroxy-N-[(2S)-1-methoxypropan-2-yl]-2,10,12,14-tetramethylhexadeca-2,4,6,8,10,14-hexaenamide |

InChI |

InChI=1S/C24H37NO3/c1-8-19(3)23(26)21(5)16-18(2)14-12-10-9-11-13-15-20(4)24(27)25-22(6)17-28-7/h8-16,21-23,26H,17H2,1-7H3,(H,25,27)/b10-9-,13-11+,14-12+,18-16+,19-8+,20-15+/t21-,22+,23+/m1/s1 |

InChI Key |

LVYNFVWIKWLONP-UNSUFORISA-N |

Isomeric SMILES |

C/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C=C\C=C\C=C(/C)\C(=O)N[C@@H](C)COC)O |

Canonical SMILES |

CC=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)COC)O |

Synonyms |

2'-O-methylmyxalamide D |

Origin of Product |

United States |

Origin and Biological Production of 2 O Methylmyxalamide D

Producer Organisms and Environmental Isolation

2'-O-Methylmyxalamide D, along with its geometric isomers (6E,10Z)-2′-O-methylmyxalamide D and (6E)-2′-O-methylmyxalamide D, was first isolated from the myxobacterium Cystobacter fuscus strain AJ-13278. oup.comscispace.commdpi.com The planar structures of these novel polyene amides were determined through spectroscopic analyses. scispace.com The absolute stereochemistry was confirmed by synthesizing degradation products. scispace.com These compounds are O-methylated and geometric isomers of myxalamide D, a related metabolite. acs.orgacs.org The producing organism, Cystobacter fuscus, is a species of Gram-negative myxobacteria known for producing other antifungal compounds, such as the cystothiazoles. acs.orgacs.org

| Compound | Producing Organism | Strain |

| This compound | Cystobacter fuscus | AJ-13278 |

| (6E,10Z)-2′-O-methylmyxalamide D | Cystobacter fuscus | AJ-13278 |

| (6E)-2′-O-methylmyxalamide D | Cystobacter fuscus | AJ-13278 |

This table summarizes the initial isolation of this compound and its isomers from Cystobacter fuscus.

Myxalamides were originally discovered in Myxococcus xanthus strain Mx x12, which produces a mixture of myxalamides A, B, C, and D. uni-saarland.denih.gov A broader study of 98 M. xanthus strains from diverse global locations revealed that myxalamides are produced by all strains investigated, indicating that the capacity for myxalamide synthesis is a common trait within this species. nih.gov While C. fuscus is noted for producing the O-methylated form, M. xanthus is the original and well-established source of the parent myxalamide compounds. acs.orgacs.orgnih.gov The biosynthetic gene clusters for myxalamides show some organizational differences between species; for instance, the last polyketide synthase elongation module is encoded by two separate genes in Stigmatella aurantiaca but by a single gene in M. xanthus. researchgate.net

Myxobacteria are soil-dwelling, Gram-negative bacteria recognized for their complex social behaviors, including predation on other microorganisms and the formation of multicellular fruiting bodies. acs.orgmdpi.combeilstein-journals.org They are prolific producers of secondary metabolites, many of which possess potent biological activities. researchgate.netasm.orgnih.gov These natural products are believed to play crucial ecological roles, such as in defense, communication, and predation. acs.orgasm.orgnih.gov The production of antimicrobial compounds like the myxalamides is consistent with the predatory lifestyle of myxobacteria, which feed on other bacteria and fungi. acs.orgbeilstein-journals.org Many of these secondary metabolites, including myxalamides, are not constitutively expressed under standard laboratory conditions, suggesting their production is tightly regulated and linked to specific environmental cues or interactions. acs.orgresearchgate.net The vast biosynthetic potential of myxobacteria remains largely untapped, as genome sequencing has revealed numerous "cryptic" gene clusters for which the corresponding metabolites have not yet been identified. researchgate.netasm.org

Biosynthetic Pathway Elucidation

The biosynthetic gene cluster responsible for producing this compound was successfully cloned and analyzed from Cystobacter fuscus AJ-13278. oup.comnih.gov A 12.8-kb region of this cluster was sequenced, revealing the presence of two key type I polyketide synthase (PKS) genes, designated mmxB and mmxC. oup.comnih.gov Gene disruption experiments confirmed that both mmxB and mmxC are essential for the biosynthesis of the myxalamide skeleton. oup.comjst.go.jp

Downstream of this PKS gene cluster, an additional gene, mmxM, was identified. oup.comnih.gov This gene encodes an S-adenosylmethionine-dependent methyltransferase. oup.comjst.go.jp Further gene disruption analysis demonstrated that the mmxM gene is responsible for the final step in the biosynthesis: the O-methylation of the precursor, myxalamide D, to yield this compound. oup.comnih.govjst.go.jpresearchgate.net

| Gene | Function | Role in Biosynthesis |

| mmxB | Type I Polyketide Synthase | Essential for the formation of the myxalamide D skeleton. oup.comnih.gov |

| mmxC | Type I Polyketide Synthase | Essential for the formation of the myxalamide D skeleton. oup.comnih.gov |

| mmxM | S-adenosylmethionine-dependent methyltransferase | Catalyzes the final O-methylation of myxalamide D to produce this compound. oup.comnih.gov |

This table outlines the genes and their functions within the this compound biosynthetic gene cluster.

The formation of the myxalamide D backbone is accomplished by a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) system. uni-saarland.denih.gov Myxalamides are characteristic examples of structures that combine polyketide chains with amino acid moieties. nih.gov The biosynthesis follows a modular "assembly line" logic, where enzymatic domains catalyze the stepwise condensation of small monomeric building blocks. uni-saarland.de

The process is initiated by the PKS modules, which are responsible for assembling the polyketide chain. oup.comuni-saarland.de In the case of myxalamides, the PKS system utilizes specific starter and extender units, such as isobutyryl-CoA. researchgate.net The growing polyketide chain is passed between different PKS modules, each performing a specific extension and modification step. uni-saarland.de

The biosynthesis is terminated by a Nonribosomal Peptide Synthetase (NRPS) module. nih.gov In the myxalamide pathway of Stigmatella aurantiaca, the terminal NRPS, MxaA, incorporates an alanine (B10760859) residue onto the completed polyketide chain. nih.gov A distinctive feature of this system is a novel reductive release mechanism, where an N-terminal domain of MxaA, with homology to NAD-binding proteins, reduces the terminal carboxyl group to yield the characteristic 2-amino-propanol moiety of the myxalamids. nih.gov This combined PKS/NRPS system represents a sophisticated biosynthetic machinery capable of generating complex hybrid natural products. uni-saarland.denih.gov

Role of S-Adenosylmethionine-Dependent Methyltransferases in Post-Assembly O-Methylation

A crucial final step in the biosynthesis of this compound is the O-methylation of its precursor, myxalamide D. nih.gov This reaction is catalyzed by a specific type of enzyme known as an S-Adenosylmethionine-dependent methyltransferase (MTase). nih.govnih.gov These enzymes utilize S-adenosyl methionine (SAM) as a universal biological cofactor to transfer a methyl group to a variety of biomolecules. nih.gov

In the case of this compound, a specific S-adenosylmethionine-dependent methyltransferase gene, designated mmxM, has been identified downstream of the main PKS gene cluster in Cystobacter fuscus. nih.govjst.go.jp Gene disruption analysis has unequivocally demonstrated that mmxM is responsible for the final O-methylation step, converting myxalamide D into this compound. nih.govjst.go.jpresearchgate.net This post-assembly modification is a common strategy in natural product biosynthesis to diversify structures and modulate biological activity. uni-bonn.de

The table below summarizes the key genes and their functions in the biosynthesis of this compound in Cystobacter fuscus.

| Gene | Encoded Protein/Enzyme | Function in Biosynthesis | Reference |

| mmxB | Type I Polyketide Synthase | Part of the core machinery for assembling the polyketide backbone of myxalamide D. | nih.gov |

| mmxC | Type I Polyketide Synthase | Part of the core machinery for assembling the polyketide backbone of myxalamide D. | nih.gov |

| mmxM | S-Adenosylmethionine-dependent Methyltransferase | Catalyzes the final O-methylation of myxalamide D to form this compound. | nih.govjst.go.jp |

Regulation of Myxalamide Biosynthesis in Producing Microorganisms

The production of secondary metabolites like myxalamides in myxobacteria is a tightly regulated process. Myxobacteria possess large genomes, with a significant portion dedicated to the production of these compounds. nih.gov The expression of biosynthetic gene clusters is often silent or occurs at low levels under standard laboratory conditions. nih.govuni-saarland.de

In Myxococcus xanthus, the gene cluster responsible for myxalamide synthesis has been identified from MXAN_4526 to MXAN_4530. researchgate.net The regulation of myxalamide production is influenced by various factors, including the growth conditions and interactions with other microorganisms. For instance, transcriptomic analysis of M. xanthus during predation on other bacteria has shown differential expression of the myxalamide biosynthesis gene clusters, suggesting a role for these compounds in microbial competition. researchgate.net Co-cultivation with other bacteria can also induce the production of previously undetected secondary metabolites. nih.gov

Biotechnological Approaches for Enhanced Myxalamide Production

The potent biological activities of myxalamides have driven research into methods for improving their production yields. Biotechnological strategies, including fermentation optimization and genetic engineering, are key to unlocking the full potential of these compounds.

Fermentation Optimization Strategies

The composition of the fermentation medium and the physical parameters of the culture play a critical role in the production of myxalamides. For Myxococcus xanthus, the yield of myxalamids was found to be higher in media such as Probion or Zein liquid medium compared to Peptone liquid medium. researchgate.net The addition of sodium acetate (B1210297) to the medium can further increase the antibiotic yield. researchgate.net

Key fermentation parameters that have been controlled for myxalamide production include temperature, pH, and aeration rate. For example, a fermentation of M. xanthus was successfully carried out at 32°C, with the pH maintained at 7.4 initially and later controlled by the addition of acetic acid to counteract the increase in ammonia (B1221849) production. researchgate.net The aeration rate was maintained at 0.14 v/v/minute. researchgate.net These optimization strategies are crucial for moving from laboratory-scale discovery to industrial-scale production. google.comresearchgate.net

Genetic Engineering for Overexpression and Pathway Manipulation

Genetic engineering offers powerful tools for enhancing the production of desired natural products. google.com By manipulating the biosynthetic gene clusters, it is possible to increase the yield of myxalamides or even generate novel derivatives. nih.govepdf.pub

One successful approach involves the heterologous expression of the entire biosynthetic gene cluster in a more amenable host organism. nih.gov For example, the biosynthetic gene cluster for miuraenamide A, a related myxobacterial antibiotic, was successfully expressed in Myxococcus xanthus. nih.gov This strategy allows for easier genetic manipulation and potentially higher production levels.

Another strategy is the targeted manipulation of the native producer's genome. This can involve overexpressing key biosynthetic genes or regulatory elements. Gene disruption, as used to identify the function of the mmxB, mmxC, and mmxM genes, can also be used to block competing metabolic pathways, thereby funneling more precursors towards myxalamide biosynthesis. nih.govepdf.pub The development of advanced genetic tools and a deeper understanding of the regulatory networks governing myxalamide production will continue to drive progress in this area. uni-saarland.de

Advanced Chemical Synthesis Methodologies for 2 O Methylmyxalamide D and Its Isomers

Strategic Approaches to Total Synthesis of Complex Polyene Macrolactams

The total synthesis of polyene macrolactams like the myxalamides is a formidable task. anr.frnih.gov Key challenges include the construction of the extended, conjugated polyene system with precise control over the geometry of each double bond and the stereoselective installation of multiple chiral centers. nih.govacs.org Early synthetic efforts in related series often grappled with long reaction sequences, difficult purification processes, and unwanted isomerization of the double bonds. acs.orgacs.org

To address these issues, modern synthetic strategies prioritize convergency. acs.orgrsc.org A convergent approach involves preparing key fragments of the molecule separately and then coupling them together in the later stages of the synthesis. acs.org This strategy is generally more efficient and flexible than a linear approach where the molecule is built step-by-step from one end to the other. For 2'-O-Methylmyxalamide D, synthetic plans have been devised that disconnect the molecule into two main functionalized fragments, which are then joined by a central polyene "linchpin" piece. acs.orgacs.org This method allows for the independent and optimized synthesis of each component before the crucial and often sensitive polyene assembly.

Convergent Synthetic Strategies and Key Intermediate Construction

The convergent synthesis of this compound and its isomers has been successfully achieved by leveraging powerful carbon-carbon bond-forming reactions to assemble complex fragments. acs.org

Application of Hetero-Bis-Metalated 1,3,5-Hexatrienes as Linchpin Scaffolds

A cornerstone of one successful total synthesis is the use of a hetero-bis-metalated 1,3,5-hexatriene (B1211904) as a central "linchpin" fragment. acs.orgacs.org This bifunctional reagent, bearing two different metal groups (e.g., tin and boron), allows for sequential and controlled coupling reactions. acs.orgwikipedia.org The distinct reactivity of the organotin and organoboron moieties enables the ordered connection of two different vinyl iodide fragments, effectively "stitching" the molecule together. acs.orgacs.org This linchpin strategy offers exceptional convergency and has been applied to the synthesis of other natural products like strobilurin B and lucilactaene. acs.orgrsc.org

The synthesis of these crucial linchpins requires stereocontrolled methods. For instance, the all-trans hexatriene linchpin was prepared via a sequence involving stannylcupration and a Boryl-Takai olefination, which ensures the exclusive formation of the E-double bond. acs.org Conversely, a (1E,3Z,5E)-hexatriene linchpin was synthesized with high Z-selectivity using a modified Julia olefination. acs.org

Palladium-Catalyzed Cross-Coupling Reactions: Stille and Suzuki-Miyaura Methodologies

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing the Csp2-Csp2 bonds that form the backbone of the polyene system. acs.orgresearchgate.net The Stille and Suzuki-Miyaura reactions, in particular, have been pivotal in the total synthesis of this compound. acs.orgacs.org

In a highly convergent approach, these two reactions are used sequentially to install the hetero-bis-metalated hexatriene linchpin between two complex vinyl iodide fragments. acs.orgacs.org A key innovation was the development of a one-pot Stille/Suzuki-Miyaura reaction sequence. acs.org This procedure involves a palladium-promoted Stille coupling between the hexatriene linchpin and one vinyl iodide, followed by the in-situ addition of the second vinyl iodide and a base to trigger the Suzuki-Miyaura coupling. acs.orgnih.gov This one-pot method is highly efficient, directly yielding the target molecule and crucially avoiding the isolation of a potentially unstable tetraene intermediate, which could isomerize during purification. acs.org

Key Palladium-Catalyzed Coupling Reactions in Synthesis

| Coupling Reaction | Role in Synthesis | Key Feature | Citation |

|---|---|---|---|

| Stille Coupling | Connects one side of the hexatriene linchpin to a vinyl iodide fragment. | Forms the first C-C bond to the central linchpin. Can be performed sequentially. | acs.orgacs.org |

| Suzuki-Miyaura Coupling | Connects the other side of the hexatriene linchpin to a second vinyl iodide fragment. | Completes the assembly of the pentaene core. | acs.orgacs.org |

| One-Pot Stille/Suzuki | Combines both coupling steps without isolating the intermediate. | Increases efficiency and prevents isomerization of unstable intermediates. | acs.orgnih.gov |

Stereoselective Olefination Reactions: Horner-Wadsworth-Emmons (HWE), Peterson, and Still-Gennari Olefinations

Stereoselective olefination reactions are critical for establishing the correct geometry of the double bonds within the polyene framework. acs.orgpurdue.edu The Horner-Wadsworth-Emmons (HWE) reaction is a reliable method for forming alkenes and is often used to construct segments of the polyene chain. acs.orgnih.gov

For the synthesis of specific geometric isomers of this compound, different olefination strategies are employed. acs.orgpurdue.edu The Still-Gennari olefination, a modification of the HWE reaction, is specifically designed to produce Z-alkenes with high selectivity. acs.orgnumberanalytics.comscite.ai This is achieved by using phosphonates with electron-withdrawing groups (like trifluoroethyl) in combination with strong, non-coordinating bases. organicchemistrydata.orgnih.gov This method was instrumental in the selective synthesis of the (6E,10Z)-isomer. acs.orgpurdue.edu In contrast, the synthesis of the all-E isomer utilized a Corey-Schlessinger-Mills (CSM)-modified Peterson olefination to ensure the formation of the E-double bond. acs.orgpurdue.edu

Stereochemical Control and Diastereoselectivity in Polyene Assembly

Achieving the correct three-dimensional arrangement of atoms (stereochemistry) is paramount. In the synthesis of myxalamides, stereocontrol is often established early in the construction of the key fragments. For example, asymmetric reactions like the Evans aldol (B89426) reaction can be used to set the stereochemistry of hydroxyl and methyl groups in the side chains. nih.gov This stereochemical information, embedded within the fragments, is then carried through the coupling sequences.

During the assembly of the polyene itself, the primary stereochemical challenge is controlling the geometry of the newly formed double bonds. nih.gov As discussed, the choice of olefination reaction (e.g., Still-Gennari for Z-olefins, HWE for E-olefins) is the main strategy for ensuring high diastereoselectivity in the polyene chain. acs.orgpurdue.edu Furthermore, the use of stereospecific cross-coupling reactions like the Stille and Suzuki-Miyaura reactions ensures that the pre-existing stereochemistry of the vinyl fragments is faithfully transferred to the final product. nih.gov The one-pot coupling strategy further preserves the geometric integrity of the polyene by minimizing the risk of isomerization. acs.org

Synthesis of Geometric Isomers: (6E)-2'-O-Methylmyxalamide D and (6E,10Z)-2'-O-Methylmyxalamide D

The divergent synthesis of the natural product this compound (which has a 6Z, 10E configuration) and its geometric isomers highlights the power and precision of modern synthetic methods. acs.orgacs.org The first total synthesis of this compound and its (6E) isomer was accomplished using the linchpin strategy. acs.orgnih.gov

Synthesis of (6E)-2'-O-Methylmyxalamide D: This isomer was constructed using an all-trans (1E,3E,5E)-hetero-bis-metalated hexatriene linchpin. The triene was coupled sequentially, first via a Stille coupling to one vinyl iodide fragment, and then the resulting tetraenyl boronate intermediate was isolated before undergoing a Suzuki-Miyaura coupling with the second vinyl iodide fragment to yield the final product. acs.org The synthesis was completed in seven linear steps. acs.org

Synthesis of this compound (natural isomer): The natural isomer, which possesses a (6Z) double bond, was synthesized using a (1E,3Z,5E)-hexatriene linchpin. This key intermediate was prepared with high Z-selectivity (25:1 Z/E ratio) via a modified Julia olefination. acs.org The assembly was then achieved using the efficient one-pot Stille/Suzuki-Miyaura coupling protocol, which directly afforded the natural product as a single stereoisomer without any observed double bond isomerization. acs.org This synthesis was completed in 11 total steps. acs.org

An alternative approach also achieved highly selective syntheses of both the (all-E) and (6E,10Z)-isomers. acs.orgpurdue.edu This strategy relied on a combination of two palladium-catalyzed alkenylation reactions and specific HWE-type olefinations to control the geometry of the crucial pentaene moieties with ≥98% stereoselectivity. acs.orgpurdue.edu

| (6E,10Z)-2'-O-Methylmyxalamide D | Pd-alkenylation / HWE / Still-Gennari Olefination | 7 | 16% | acs.orgpurdue.edu |

Evaluation of Synthetic Efficiency, Yield, and Scalability

The total synthesis of this compound and its geometric isomer, (6E)-2'-O-methylmyxalamide D, has been achieved through a notably efficient and highly convergent strategy. acs.orgnih.gov A key success of this approach was the avoidance of common issues in polyene synthesis, such as problematic cis/trans olefin isomerization and difficult product purification. acs.org

The synthesis of the (6E)-isomer (compound 2 in the original paper) was even more concise, being completed in seven linear steps, which involved a total of 12 distinct synthetic operations, starting from readily available chemicals. acs.org

The scalability of such a synthesis depends on the robustness of the key reactions. Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are widely used in industrial processes, suggesting that, with optimization, the synthesis could be scaled. nih.govdur.ac.uk The stability of the key intermediates, such as the hetero-bis-metalated 1,3,5-hexatriene linchpin, is a critical factor for large-scale production. acs.org The reported synthesis of this linchpin was achieved in four steps. acs.org

Table 1: Overview of Synthetic Approaches for Myxalamides

| Feature | Synthesis of this compound acs.org | Synthesis of (-)-Myxalamide A nih.gov |

| Overall Strategy | Convergent | Convergent, Protecting-Group-Free |

| Key Reactions | One-pot Stille/Suzuki-Miyaura coupling | Vinylogous Mukaiyama Aldol Reaction, Stille/Suzuki-Miyaura coupling |

| Total Steps | 11 total steps | Concise (specific step count not provided) |

| Efficiency Hallmark | Convergent one-pot sequence avoids intermediate isolation. | Use of MIDA boronate for efficient coupling. |

| Scalability Notes | Potentially versatile and scalable due to robust coupling methods. | Protecting-group-free nature improves step economy. |

Diversity-Oriented Synthesis (DOS) and Target-Oriented Synthesis (TOS) Frameworks in Natural Product Synthesis

The synthesis of complex natural products like this compound can be approached through two distinct strategic frameworks: Target-Oriented Synthesis (TOS) and Diversity-Oriented Synthesis (DOS). units.itnih.gov

Target-Oriented Synthesis (TOS) is the traditional and more established approach in chemical synthesis. units.it In TOS, the primary goal is the efficient and precise construction of a single, predefined molecular structure, often a biologically active natural product. units.itscispace.com The synthetic route is planned "in reverse" from the target molecule using retrosynthetic analysis to identify key bond disconnections and strategic intermediates. scispace.com The total synthesis of this compound by Coleman and colleagues is a clear example of TOS. acs.orgnih.gov The entire synthetic plan was meticulously designed to lead ultimately to the predefined architecture of the natural product and its (6E)-isomer. acs.orgunits.it This approach is invaluable for confirming the structure of a natural product, providing material for biological testing, and establishing a benchmark for synthetic efficiency. units.it

Diversity-Oriented Synthesis (DOS) , in contrast, aims to generate structural diversity. scispace.com Instead of focusing on a single product, DOS pathways are designed to produce a library of structurally varied small molecules, often starting from a common intermediate. wikipedia.org The goal is to broadly populate "chemistry space" with novel and complex structures that can be screened for new biological functions. units.itscispace.com DOS emphasizes the use of reactions that can introduce significant structural changes, such as altering the molecular skeleton, stereochemistry, and functional group arrays. scispace.com

While a dedicated DOS campaign for this compound has not been explicitly reported, the principles of DOS are highly relevant to the myxalamide family. Myxobacteria themselves are known to produce a range of related natural products, a phenomenon sometimes referred to as "diversity-oriented biosynthesis". researchgate.net A synthetic chemist could adopt a DOS-like or "motif-oriented" strategy to explore the chemical space around the myxalamide scaffold. researchgate.net For instance, a synthetic route could be designed to be flexible at key points, allowing for the introduction of different building blocks to create a library of non-natural myxalamide analogs. researchgate.net A stereodivergent synthesis, which aims to produce all possible stereoisomers of a compound from a common precursor, is one practical application of DOS principles that could be applied to generate isomers of this compound for biological evaluation. wikipedia.orgresearchgate.net This approach moves beyond simply making the natural product (TOS) to exploring its structural neighborhood (DOS) in a systematic way. nih.gov

Table 2: Comparison of TOS and DOS Frameworks

| Aspect | Target-Oriented Synthesis (TOS) | Diversity-Oriented Synthesis (DOS) |

| Primary Goal | Synthesize a single, predefined target molecule. units.it | Generate a library of structurally diverse molecules. scispace.com |

| Planning Strategy | Retrosynthetic analysis from the target. scispace.com | Forward-looking, divergent pathways from a common core. wikipedia.org |

| Outcome | One or a few closely related compounds. | A collection of molecules with varied scaffolds and stereochemistry. wikipedia.org |

| Application to Myxalamides | The reported total synthesis of this compound. acs.org | Hypothetical synthesis of a library of myxalamide analogs to probe structure-activity relationships. nih.gov |

Mechanistic Investigations of 2 O Methylmyxalamide D Biological Activities in Non Human Systems

Elucidation of Molecular Targets and Binding Interactions

Inhibition of NADH:Ubiquinone Oxidoreductase (Mitochondrial Complex I)

2'-O-Methylmyxalamide D is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting NADH:ubiquinone oxidoreductase, also known as Complex I. researchgate.netacs.org This enzyme complex is the first and largest of the five complexes involved in oxidative phosphorylation. nih.govnih.govnih.gov It catalyzes the transfer of electrons from NADH to ubiquinone, a critical step in cellular respiration. nih.govnih.gov The inhibition of this complex by this compound disrupts the entire electron transport chain, leading to a cascade of cellular effects. acs.org The cytotoxicity of agents like this compound is a direct result of this inhibition. acs.org

The myxalamide family of compounds, to which this compound belongs, are known for their potent inhibitory effects on mitochondrial complex I. researchgate.net The specific O-methylation at the 2' position distinguishes this compound from its precursor, myxalamide D, and is thought to influence its biological activity.

Impact on Cellular Respiration and Energy Metabolism in Microbial Models

By inhibiting Complex I, this compound directly impacts cellular respiration and energy metabolism in susceptible microbial systems. The electron transport chain is a fundamental process for generating ATP, the primary energy currency of the cell. nih.govkhanacademy.org The disruption of electron flow through Complex I effectively halts this process, leading to a significant decrease in ATP production. nih.govnih.gov

In microbial models, this inhibition of cellular respiration can lead to a state of energy depletion. This is particularly detrimental to organisms that rely heavily on aerobic respiration for their energy needs. The inability to efficiently generate ATP compromises essential cellular functions, ultimately hindering growth and proliferation. The consequences of this metabolic disruption are observed in the compound's antifungal and antibacterial activities.

Specificity of Interaction within the Electron Transport Chain

The inhibitory action of this compound demonstrates a notable specificity for Complex I of the electron transport chain. researchgate.netacs.org The electron transport chain is comprised of a series of protein complexes (Complexes I-IV) and mobile electron carriers. nih.govwikipedia.org While other inhibitors may target different components of this chain, myxalamides specifically bind to and inactivate Complex I. researchgate.netplos.org

This specificity is crucial to its mechanism of action. The electron transport chain functions in a sequential manner, with electrons passing from one complex to the next. nih.gov By blocking the initial entry point of electrons from NADH at Complex I, this compound effectively creates a bottleneck, preventing the subsequent steps of oxidative phosphorylation from occurring. wikipedia.org This targeted inhibition underscores the compound's potency and its specific molecular interactions within the intricate machinery of cellular respiration.

Cellular Mode of Action in Prokaryotic and Eukaryotic Microbial Systems

Antifungal Activities against Phytopathogenic Fungi (e.g., Phytophthora capsici)

This compound exhibits significant antifungal activity, notably against phytopathogenic fungi such as Phytophthora capsici. acs.orgnih.gov This oomycete is a destructive pathogen responsible for Phytophthora blight in a wide range of plants, including peppers. nih.govnih.gov The antifungal action of this compound is rooted in its ability to disrupt fundamental cellular processes in these eukaryotic microbes.

The primary mechanism of its antifungal effect is the inhibition of mitochondrial respiration, as detailed previously. By targeting Complex I, the compound deprives the fungal cells of the energy required for growth, development, and pathogenesis. plos.org This disruption of energy metabolism is a key factor in its ability to control the proliferation of P. capsici. nih.gov

| Organism | Disease Caused | Significance |

| Phytophthora capsici | Phytophthora blight | A destructive disease affecting a wide range of host plants, including pepper, cucurbits, and legumes. nih.gov |

Cytotoxicity towards Gram-Positive Bacteria

In addition to its antifungal properties, this compound demonstrates cytotoxicity towards Gram-positive bacteria. While the primary molecular target remains the inhibition of NADH:ubiquinone oxidoreductase, the cellular consequences in prokaryotic systems are significant. Gram-positive bacteria, which include various pathogenic species, rely on cellular respiration for energy production, although the specific components of their electron transport chains can vary. ijmcmed.orgnih.gov

The disruption of this vital metabolic pathway by this compound leads to a bactericidal effect. The inability to generate sufficient ATP compromises the integrity of the bacterial cell wall, membrane potential, and other essential functions, ultimately leading to cell death. This broad-spectrum activity against both eukaryotic fungi and prokaryotic Gram-positive bacteria highlights the fundamental importance of the targeted metabolic pathway. biomedicineonline.orgmdpi.com

| Bacterial Type | General Characteristics | Susceptibility to this compound |

| Gram-Positive Bacteria | Lack an outer membrane, possess a thick peptidoglycan layer. | Exhibit cytotoxicity due to inhibition of cellular respiration. |

Structure-Activity Relationship (SAR) Studies in in vitro and Microbial Models

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity gardp.orgresearchgate.net. For this compound, these investigations focus on how specific chemical modifications affect its potency and interaction with biological targets.

The defining structural feature of this compound is the methyl group at the 2'-hydroxyl position of the amide side chain, which distinguishes it from its precursor, myxalamide D . This methylation is a critical final step in its biosynthesis, carried out by an S-adenosylmethionine-dependent methyltransferase enzyme, MmxM, which is encoded by the mmxM gene in the myxobacterium Cystobacter fuscus nih.govoup.com.

Gene disruption studies have confirmed the role of the mmxM gene; when this gene is inactivated, the production of this compound ceases, and its immediate precursor, myxalamide D, accumulates nih.govoup.com. This biosynthetic relationship strongly suggests that the O-methylation has a significant impact on the compound's biological properties. While direct comparative studies on the bioactivity of myxalamide D versus its 2'-O-methylated form are not extensively detailed in the available literature, the prevalence of the methylated form as the final product in the producing organism suggests a potential enhancement of its antifungal activity or stability. In studies of other natural products, such as nucleoside analogues, methylation at specific positions can drastically alter bioactivity, sometimes leading to a complete loss of function, highlighting the stringent structural requirements for biological interactions nih.gov.

| Compound | Key Structural Feature | Biosynthetic Origin | Reported Bioactivity |

|---|---|---|---|

| This compound | Methyl group at 2'-O position | Final product of mmx gene cluster via MmxM methyltransferase nih.govoup.com | Potent antifungal activity |

| Myxalamide D | Hydroxyl group at 2' position | Precursor to this compound nih.gov | Unmethylated precursor, bioactivity profile comparison needed |

The biological activity of polyene compounds like this compound is intrinsically linked to their three-dimensional structure, particularly the configuration of the conjugated double bond system and the stereochemistry of chiral centers . Molecular recognition, the specific interaction between a molecule and its biological target, is highly dependent on these structural features nih.govsdu.dknih.gov.

This compound possesses a complex hexaene polyene chain with alternating E and Z configurations . This precise stereochemical arrangement is considered essential for its biological function. Any deviation from this natural configuration can lead to a significant loss of activity. The total synthesis of isomers, such as (6E)-2'-O-methylmyxalamide D, has been pursued to probe the importance of the geometry of each double bond acs.orgnih.gov. Comparing the biological activities of the natural compound with its synthetic isomers allows researchers to determine which parts of the molecule are critical for binding to its target, likely an enzyme in the ergosterol (B1671047) biosynthesis pathway. Although detailed results from such comparative studies are specific to the research context, the principle remains that the rigid, defined shape of the polyene chain is crucial for fitting into the active site of its target enzyme.

| Structural Feature | Description | Importance in Molecular Recognition |

|---|---|---|

| Polyene Backbone | A system of multiple conjugated carbon-carbon double bonds (hexaene) | Provides a rigid scaffold necessary for specific binding to the biological target. |

| Stereochemistry (E/Z Isomerism) | Precise alternating (E,Z) configuration along the polyene chain | Essential for correct spatial orientation and high-affinity interaction with the target enzyme nih.gov. Synthesis of isomers like (6E)-2'-O-Methylmyxalamide D helps to confirm this nih.gov. |

Methodologies for Mechanism of Action Determination in Cellular Contexts

Determining the mechanism of action of a bioactive compound like this compound involves a combination of biochemical and cellular assays designed to identify its molecular target and observe its effects on whole cells nih.govox.ac.uk.

Biochemical assays are fundamental for identifying the direct molecular target of a drug. Given that this compound is known to inhibit ergosterol synthesis, these assays would focus on enzymes within this specific metabolic pathway .

Enzyme Inhibition Assays: These assays directly measure the ability of the compound to inhibit the activity of isolated and purified enzymes. For this compound, key enzymes in the fungal ergosterol biosynthesis pathway would be tested. The assay would typically involve incubating the enzyme with its substrate and measuring the rate of product formation in the presence and absence of the inhibitor. A reduction in the reaction rate indicates inhibition.

Binding Assays: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to measure the direct binding affinity of this compound to a potential target enzyme. These methods provide quantitative data on binding kinetics and thermodynamics.

Label-Free Mass Spectrometry: Platforms like RapidFire mass spectrometry can be used for high-throughput screening of enzyme inhibitors by directly measuring the substrate and product levels in a reaction mixture nih.gov.

Cellular assays complement biochemical studies by providing information on a compound's activity in a more biologically relevant environment, accounting for factors like cell permeability and metabolism nih.gov.

Minimum Inhibitory Concentration (MIC) Assays: This is a standard method to quantify the antifungal activity of a compound. It determines the lowest concentration of the compound that prevents visible growth of a microorganism, such as Candida albicans . The reported MIC of 0.5 µg/mL for this compound against C. albicans is a result of this type of cellular assay .

Phenotypic Screening: High-content screening (HCS) and analysis can be employed to observe a wide range of phenotypic changes in cells upon treatment. This can include monitoring changes in cell morphology, organelle function, and the localization of specific proteins, providing clues about the compound's mechanism of action criver.com. For instance, staining fungal cells with a fluorescent dye that binds to the cell membrane could visually confirm the membrane disruption caused by this compound.

Advanced Spectroscopic and Analytical Approaches for Structural Characterization of 2 O Methylmyxalamide D

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the complete structural analysis of 2'-O-Methylmyxalamide D. weebly.com It provides detailed information about the chemical environment of individual atoms, enabling the assembly of the molecular framework. weebly.com

Assignment of Proton and Carbon Resonances

The initial step in NMR analysis involves the assignment of all proton (¹H) and carbon (¹³C) signals in the spectra. This is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the chemical shift, integration (number of protons), and multiplicity (splitting pattern) for each proton in the molecule. acs.org For this compound, characteristic signals in the olefinic region indicate the presence of the polyene chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different types of carbon atoms present. organicchemistrydata.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. weebly.com

2D NMR Spectroscopy: To unambiguously assign the complex spectral data, various 2D NMR experiments are utilized:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace out the connectivity of adjacent protons. weebly.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and identifying quaternary carbons. libretexts.org

A representative, though generalized, table of ¹H and ¹³C NMR data for a compound with structural similarities to this compound is presented below. Actual chemical shifts for this compound would be determined from its specific spectra.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | - | ~168.0 (C=O) |

| 2' | - | ~75.0 (C-O) |

| OCH₃ | ~3.30 (s) | ~58.0 |

| Olefinic H | ~5.5 - 7.5 (m) | ~120.0 - 145.0 |

| Aliphatic H | ~1.0 - 2.5 (m) | ~20.0 - 45.0 |

| CH₃ | ~0.9 (d) | ~12.0 |

Note: This table is illustrative. Actual assignments require detailed analysis of 1D and 2D NMR spectra of this compound.

Determination of Relative and Absolute Stereochemistry

Once the planar structure is established, NMR spectroscopy is pivotal in determining the relative stereochemistry of the chiral centers. This is achieved by analyzing coupling constants (J-values) and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY).

The absolute stereochemistry is often more challenging to determine solely from NMR and may require additional methods such as total synthesis of stereoisomers and comparison of their spectroscopic data with the natural product. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the precise mass of this compound, which in turn allows for the unambiguous determination of its molecular formula. msu.eduwikipedia.org This technique measures the mass-to-charge ratio (m/z) of the ionized molecule with very high accuracy. pharmacognosy.us

The fragmentation pattern observed in the mass spectrum, often obtained through techniques like tandem mass spectrometry (MS/MS), provides valuable structural information by revealing how the molecule breaks apart. wikipedia.org This data can corroborate the connectivities determined by NMR.

| Technique | Information Obtained |

| HRMS (e.g., ESI-TOF) | Precise mass measurement, leading to the molecular formula. |

| Tandem MS (MS/MS) | Fragmentation pattern, confirming structural subunits. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of different chemical bonds. lehigh.edu

Key expected absorptions for this compound would include:

~3300 cm⁻¹: N-H stretching of the amide.

~2960-2850 cm⁻¹: C-H stretching of aliphatic groups.

~1670 cm⁻¹: C=O stretching of the amide (Amide I band).

~1640 cm⁻¹: C=C stretching of the polyene chain.

~1540 cm⁻¹: N-H bending of the amide (Amide II band).

~1100 cm⁻¹: C-O stretching of the methoxy (B1213986) group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated System Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to characterize the extensive conjugated polyene system within this compound. lehigh.edu Conjugated systems absorb UV or visible light, and the wavelength of maximum absorbance (λmax) provides information about the extent of conjugation. msu.edu The presence of a long, conjugated chain in this compound is expected to result in strong absorption in the UV-Vis region. The λmax values are indicative of the length and geometry of the conjugated π-system. bath.ac.uk

Chromatographic Techniques for Isolation, Purification, and Purity Assessment

Chromatographic techniques are indispensable for the isolation of this compound from its natural source, subsequent purification, and the assessment of its purity. uni-koeln.de

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive method used to monitor the progress of extraction and purification. savemyexams.combyjus.com It helps in selecting appropriate solvent systems for column chromatography. savemyexams.com The retention factor (Rf) value is a key parameter in TLC. byjus.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used for the final purification of this compound. chemguideforcie.co.uk Analytical HPLC is used to assess the purity of the final compound, where it should ideally appear as a single, sharp peak. fda.gov.ph

| Technique | Application |

| Thin-Layer Chromatography (TLC) | Monitoring reactions and separations, solvent system selection. |

| Column Chromatography | Initial separation and purification of the compound from the crude extract. |

| High-Performance Liquid Chromatography (HPLC) | Final purification (preparative HPLC) and purity assessment (analytical HPLC). |

Future Research Directions and Translational Perspectives Non Therapeutic/non Clinical

Exploration of Novel Myxobacterial Genetic Resources for Metabolite Discovery

Myxobacteria are recognized as prolific producers of structurally diverse and biologically active secondary metabolites. nih.gov Their exceptionally large genomes are rich with biosynthetic gene clusters (BGCs), many of which are not expressed under standard laboratory conditions and are thus referred to as "silent" or "cryptic". uni-saarland.denih.govfrontiersin.org This untapped genetic reservoir represents a significant frontier for the discovery of novel natural products, including new variants of myxalamides.

Future research will increasingly focus on the following strategies to unlock this potential:

Genome Mining: Advances in sequencing and bioinformatics allow for the rapid identification of BGCs within myxobacterial genomes. Future efforts will apply sophisticated genome mining algorithms to prioritize clusters that are likely to produce novel chemical scaffolds. uni-saarland.de

Activation of Silent BGCs: A primary challenge is to induce the expression of these silent gene clusters. Future research will employ cutting-edge genetic techniques, such as the site-specific insertion of strong promoters using CRISPR-Cas9 systems, to forcibly activate transcription. nih.gov Other approaches include the manipulation of regulatory genes and the use of small molecule elicitors to trigger BGC expression. nih.govnih.gov

Exploring Uncultured Diversity: A vast majority of myxobacterial species have not yet been cultured. nih.gov Future directions include the development of advanced cultivation techniques and the use of metagenomic approaches to access the BGCs from these uncultured organisms, which could yield entirely new classes of myxalamides and other compounds.

Rational Design and Biosynthetic Engineering of Myxalamide Analogs for Enhanced Biological Tool Development

The myxalamides are produced by a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system. nih.gov This modular enzymatic machinery is particularly amenable to genetic engineering, opening the door for the rational design of novel myxalamide analogs for use as specialized biological tools. cshlpress.com

Future research in this area will focus on combinatorial biosynthesis, which involves modifying the BGC to generate "unnatural" natural products. nih.govnih.gov Key approaches include:

Module and Domain Swapping: The individual modules and domains within the PKS and NRPS enzymes can be swapped with those from other biosynthetic pathways to alter the final chemical structure. nih.govresearchgate.net This could be used to change the length of the polyketide chain, incorporate different amino acids, or add new functional groups to the myxalamide scaffold.

Precursor-Directed Biosynthesis: This technique involves feeding the myxobacteria non-native precursor molecules, which the biosynthetic machinery may incorporate to produce novel analogs. nih.gov

Site-Specific Mutagenesis: Targeted mutations in the active sites of key enzymes, such as the acyltransferase (AT) domains, can alter their substrate specificity, leading to the incorporation of different building blocks. uni-saarland.de

By generating a library of myxalamide analogs, researchers can screen for molecules with enhanced potency, greater stability, or modified specificity for their biological targets, thereby creating highly refined biochemical tools.

Development of 2'-O-Methylmyxalamide D as a Biochemical Probe for Investigating Complex I Function

Myxalamides are known to be potent inhibitors of the mitochondrial electron transport chain at the level of Complex I (NADH:ubiquinone oxidoreductase). researchgate.net This enzyme is a critical component of cellular respiration and a major site of reactive oxygen species (ROS) production. nih.govnih.gov The specific inhibitory action of this compound makes it an excellent candidate for development as a biochemical probe to dissect the intricate mechanisms of Complex I.

Future research will focus on utilizing this molecule to:

Elucidate Structure-Function Relationships: By using this compound and its engineered analogs, researchers can study how binding to specific sites on Complex I affects its enzymatic activity and proton-pumping function. This can help map the inhibitor binding pocket and understand its interaction with the ubiquinone binding channel. mdpi.com

Investigate ROS Production: Complex I is believed to have at least two distinct sites of superoxide production. nih.govnih.gov As a specific inhibitor, this compound can be used to stabilize certain enzymatic intermediates, allowing researchers to investigate the precise conditions and sites that lead to ROS generation under both forward and reverse electron flow. nih.gov

Characterize Subcomplexes and Assembly: The development of photoaffinity-labeled or biotinylated derivatives of this compound would allow for covalent labeling and pulldown experiments. These studies could identify the specific subunits of Complex I that the inhibitor binds to and help investigate the enzyme's assembly process.

The data below outlines the known interaction of myxalamides with Complex I and potential applications for a biochemical probe.

| Research Area | Current Knowledge | Future Application of this compound Probe |

| Enzyme Target | Myxalamides inhibit NADH:ubiquinone oxidoreductase (Complex I). researchgate.net | Precisely map the inhibitor binding site within the ubiquinone channel. |

| Mechanism | Blocks electron transport from NADH to ubiquinone. | Differentiate between distinct conformational states of the enzyme. |

| ROS Production | Complex I is a major source of mitochondrial ROS. nih.gov | Modulate enzyme activity to study ROS generation at specific sites (e.g., the flavin or Q-binding site). |

| Structural Studies | The overall structure of Complex I is known. | Stabilize the enzyme for high-resolution structural analysis (e.g., Cryo-EM) in its inhibited state. |

Elucidating the Ecological Roles of Myxalamides in Microbial Community Dynamics and Predation

Myxobacteria are social predators that glide through soil and other microbial habitats, feeding on a wide range of bacteria and fungi. nih.govnih.gov They secrete a cocktail of lytic enzymes and secondary metabolites to kill and consume their prey, playing a crucial role in shaping microbial ecosystems. frontiersin.orgnih.gov While it is known that these secreted compounds are vital for predation, the specific ecological role of myxalamides is not yet fully understood. nih.gov

Future research is needed to determine how this compound and related compounds function in the natural environment. Key research questions include:

Predation: Are myxalamides used as a primary weapon to kill specific prey organisms? Transcriptomic and metabolomic studies of predator-prey interactions could reveal whether the myxalamide BGC is upregulated in the presence of certain microbes. nih.gov

Competition and Defense: Do myxalamides serve a defensive role, protecting the myxobacterial swarm from other predators or competing microorganisms? awi.de Competition for resources, such as iron, is a key factor in microbial interactions, and myxalamides may function alongside other metabolites like siderophores to secure an ecological niche. researchgate.net

Signaling: Could myxalamides act as signaling molecules, either within the myxobacterial population to coordinate swarming or between different species in the microbial community?

Experiments using myxobacterial mutants incapable of producing myxalamides would be crucial in answering these questions by comparing their predatory success and competitive fitness against the wild-type strain.

Advancements in Analytical Methodologies for Complex Natural Product Profiling

The discovery and characterization of novel natural products like this compound from complex biological extracts is a significant analytical challenge. The future of myxobacterial metabolite discovery relies on the continued development of more sensitive, high-throughput, and intelligent analytical platforms.

Forthcoming advancements will likely include:

High-Resolution Mass Spectrometry (MS): Techniques such as Fourier-transform ion cyclotron resonance (FT-ICR) and Orbitrap MS provide extremely high mass accuracy and resolution. birmingham.ac.uk This allows for the confident determination of elemental formulas and the differentiation of compounds with very similar masses from a complex crude extract. omicstutorials.com

Advanced Liquid Chromatography-MS/MS (LC-MS/MS): The coupling of ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry is a powerful tool for metabolite profiling. researchgate.net Future developments will focus on improving chromatographic separation of isomers and integrating intelligent data acquisition methods that can trigger fragmentation analysis on potentially novel compounds. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR is unparalleled for unambiguous structure elucidation. Future advancements, including cryoprobe technology and the development of new pulse sequences, will enhance sensitivity. bohrium.com

Computational Metabolomics and Machine Learning: The sheer volume of data generated requires sophisticated computational tools. Future platforms will increasingly integrate machine learning algorithms for automated pattern recognition, spectral library matching, and dereplication, which rapidly identifies known compounds and flags potentially novel ones for further investigation. omicstutorials.comnih.gov

The table below summarizes key analytical techniques and their future directions in the context of myxalamide research.

| Technique | Current Application | Future Direction & Advancement |

| LC-MS/MS | Profiling of myxalamide variants in crude extracts. | Integration with ion mobility spectrometry for isomer separation; AI-driven data acquisition. |

| High-Resolution MS | Accurate mass measurement for formula determination. | Routine use of FT-ICR for ultra-high resolution to analyze complex metabolomes. birmingham.ac.uk |

| NMR Spectroscopy | Structural elucidation of purified compounds. | Increased sensitivity with cryoprobes; development of hyphenated LC-NMR-MS systems. |

| Computational Tools | Manual data analysis and library searching. | Machine learning for automated dereplication and novel structure prediction. nih.gov |

Q & A

Q. What are the established synthetic routes for 2'-O-Methylmyxalamide D, and what key reactions are involved?

The total synthesis of this compound typically involves stereoselective assembly of its conjugated pentaene moiety. A prominent method utilizes Pd-catalyzed alkenylation reactions combined with Horner–Wadsworth–Emmons (HWE) olefination and modified Peterson olefination. For example, Coleman et al. (2007) achieved a 16% yield over seven steps from propargyl alcohol, with ≥98% stereoselectivity in critical steps . Key challenges include managing air-sensitive intermediates and optimizing reaction temperatures to prevent isomerization.

Q. How is the stereochemical configuration of this compound confirmed experimentally?

Stereochemical confirmation relies on NMR spectroscopy (e.g., NOESY for spatial proximity analysis) and X-ray crystallography for unambiguous structural determination. For synthetic intermediates, coupling constants in -NMR and -NMR chemical shifts are used to infer double-bond geometry. High-resolution mass spectrometry (HRMS) and polarimetry further validate purity and optical activity .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

Essential techniques include:

- Chromatography : HPLC with UV/Vis detection for purity assessment.

- Spectroscopy : - and -NMR for structural elucidation; IR spectroscopy for functional group identification.

- Mass Spectrometry : HRMS to confirm molecular formula.

- Thermal Analysis : Differential scanning calorimetry (DSC) to assess crystallinity and stability .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?

Contradictions in bioactivity data may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. To resolve these:

Q. What strategies optimize the stereoselectivity of Pd-catalyzed alkenylation reactions in synthesizing this compound?

Stereoselectivity is enhanced by:

- Ligand design : Bulky phosphine ligands (e.g., SPhos) improve regiocontrol in Pd-catalyzed cross-couplings.

- Solvent effects : Non-polar solvents (e.g., toluene) favor transmetallation steps, reducing side reactions.

- Temperature control : Lower temperatures (<0°C) minimize thermal isomerization of sensitive alkenes .

Q. How can computational methods predict the biological interactions of this compound?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities to targets like bacterial membranes or enzymes. Density functional theory (DFT) calculations predict electronic properties influencing reactivity. These methods guide experimental design by identifying promising structural analogs for synthesis .

Q. What experimental design considerations are critical for studying the compound’s mechanism of action?

- Control groups : Include structurally related but inactive analogs to isolate specific effects.

- Time-resolved assays : Use stopped-flow kinetics or fluorescence microscopy to capture transient interactions.

- Multi-omics integration : Combine transcriptomics and metabolomics to map downstream pathways affected by the compound .

Methodological Guidance for Data Integrity

- Reproducibility : Document reaction conditions (e.g., solvent batch, humidity levels) in supplementary materials to enable replication .

- Data validation : Implement attention-check questions in bioactivity surveys to detect fraudulent or inconsistent responses .

- Open science practices : Deposit raw NMR spectra and crystallography data in public repositories (e.g., Zenodo) with metadata compliant with FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.